

A Comparative Performance Review of Commercial Metol-Based Developer Formulas

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylamino)phenol sulfate

Cat. No.: B8560559

[Get Quote](#)

This guide provides an in-depth technical comparison of commercial Metol-based developer formulas, designed for researchers, scientists, and professionals in drug development and other fields requiring precise imaging and sensitometric control. We will delve into the chemical principles of Metol-based development, compare prominent commercial formulations, and provide detailed experimental protocols for their objective performance evaluation.

Introduction to Metol and Metol-Based Developers

Metol, the sulfate salt of N-methyl-p-aminophenol, is a classic developing agent in black and white photography, renowned for its ability to produce fine grain and excellent shadow detail.^[1] ^[2] It is a reducing agent that converts silver halide crystals in photographic emulsions into metallic silver to form a visible image.^[3] Metol is rarely used alone in commercial formulas; it is most often combined with hydroquinone, another developing agent.^[4]

This combination gives rise to the phenomenon of "superadditivity," where the combined developing action of Metol and hydroquinone is greater than the sum of their individual activities.^[5]^[6] The generally accepted mechanism for this synergy is that Metol, which readily adsorbs to the silver halide crystal, acts as an electron transfer agent. After reducing a silver ion, the oxidized Metol is then regenerated by hydroquinone, which has a higher reduction potential but adsorbs less readily to the silver halide.^[5]^[6]^[7] This regenerative cycle allows for a more efficient and rapid development process.

A typical Metol-based developer, often referred to as an MQ developer, consists of several key components:

- Developing Agents: Metol and hydroquinone are the primary reducing agents.[4]
- Accelerator: An alkali, such as borax or sodium carbonate, to increase the pH and activate the developing agents.[4][8]
- Preservative: Sodium sulfite, which prevents the oxidation of the developing agents in the alkaline solution, extending the developer's shelf life.[4][8]
- Restrainer: Potassium bromide, which helps to prevent "fog" by inhibiting the development of unexposed silver halide crystals.[4][8]

Overview of Commercial Metol-Based Developer Formulas

We will focus on two of the most well-regarded and widely used commercial Metol-based developers: Kodak D-76 (and its virtually identical counterpart, Ilford ID-11) and PMK (Pyro-Metol-Kodalk).

Developer	Key Components	General Characteristics
Kodak D-76 / Ilford ID-11	Metol, Hydroquinone, Sodium Sulfite, Borax	Benchmark for fine grain, full emulsion speed, excellent shadow detail, and normal contrast.[9][10] A solvent developer at full strength, which can reduce grain size. [11]
PMK (Pyro-Metol-Kodalk)	Metol, Pyrogallol, Sodium Metaborate ("Kodalk")	Staining and tanning developer that produces a proportional stain, enhancing sharpness and masking grain.[12] Known for excellent highlight separation.[13]

Kodak D-76 and Ilford ID-11

Kodak D-76, introduced in 1927, is arguably the most popular black and white film developer in history.^[14] Ilford ID-11 is widely acknowledged to have a virtually identical formula and performance characteristics.^[15] These developers are known for their versatility and ability to produce excellent results with a wide range of films.^{[9][10]} They are considered "solvent" developers when used at their stock strength due to the high concentration of sodium sulfite, which has a slight solvent action on the silver halide grains, leading to finer grain.^[11]

PMK (Pyro-Metol-Kodalk)

Developed by Gordon Hutchings, PMK is a more specialized developer that utilizes pyrogallol in addition to Metol.^[2] Pyrogallol is a tanning and staining developing agent, meaning it hardens the gelatin of the emulsion and leaves a yellowish-green stain in proportion to the amount of developed silver.^[12] This stain has the effect of masking the appearance of grain, particularly in the highlights, and can increase the perceived sharpness of the image.^{[12][13]} PMK is also lauded for its ability to render excellent separation of tones in the highlights.^[13]

Experimental Performance Evaluation

To objectively compare the performance of these developers, a series of controlled experiments are necessary. The following protocols are designed to be replicable and provide quantitative data for analysis.

Sensitometry: The Characteristic Curve

Sensitometry is the science of measuring the response of photographic materials to light and processing.^{[1][16]} The fundamental tool of sensitometry is the characteristic curve (also known as the H&D curve), which plots the density of the developed film against the logarithm of the exposure it received.^{[1][16]}


Experimental Protocol for Generating a Characteristic Curve:

- **Exposure:** In complete darkness, contact-print a calibrated step wedge (a transparent strip with a series of steps of increasing, known densities) onto the film being tested. This is best done using an enlarger as a controlled light source.^[5]
- **Development:** Process the exposed film in the developer being tested under strictly controlled conditions of time, temperature, and agitation.

- Densitometry: Using a densitometer, measure the density of each step on the processed film.[16]
- Plotting: Plot the measured densities (y-axis) against the corresponding log exposure values from the step wedge (x-axis).[1][16]

The shape of the characteristic curve reveals several key performance indicators:

- Film Speed (ISO): The effective sensitivity of the film in a particular developer.
- Contrast (Gamma or Contrast Index): The slope of the straight-line portion of the curve, indicating the developer's ability to separate tones.[17]
- D-min (Fog): The density of the unexposed portion of the film, indicating the level of chemical fog.[1]
- D-max: The maximum density the film can achieve.[1]

[Click to download full resolution via product page](#)

Experimental workflow for generating a characteristic curve.

Image Structure Analysis: Grain and Sharpness

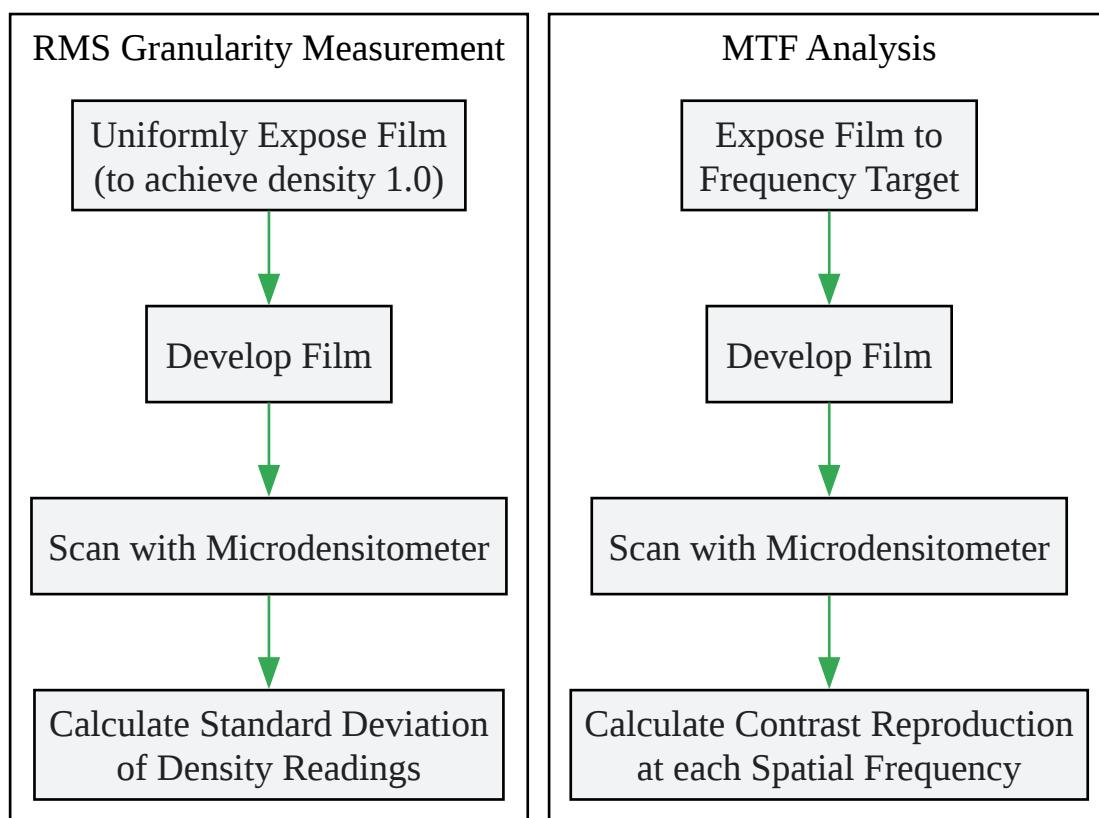
Beyond tonal response, the microstructure of the developed image is critical. This is primarily assessed by measuring grain and sharpness.

3.2.1. Grain (RMS Granularity)

Graininess is the subjective appearance of grain, while granularity is its objective measurement.[17] The standard method for quantifying granularity is Root Mean Square (RMS) granularity.[4] This involves scanning a uniformly exposed and developed area of the film with a

microdensitometer and calculating the standard deviation of the density readings.[\[4\]](#) A higher RMS value corresponds to a more granular image.

Experimental Protocol for Measuring RMS Granularity:


- Exposure: Uniformly expose a sheet of film to a light level that will produce a net density of 1.0 after development.
- Development: Process the film in the test developer under controlled conditions.
- Measurement: Use a microdensitometer with a specified aperture (typically 48 μm) to take a large number of density readings across the film sample.[\[17\]](#)
- Calculation: Calculate the standard deviation of the density measurements. This value is the RMS granularity.

3.2.2. Sharpness (Modulation Transfer Function - MTF)

Sharpness, or acutance, is the objective measure of how well a film can render fine details and edges. The most comprehensive way to characterize sharpness is through the Modulation Transfer Function (MTF). The MTF curve plots the ability of the film/developer combination to reproduce contrast at different spatial frequencies (line pairs per millimeter). A higher curve indicates better sharpness.

Experimental Protocol for MTF Analysis:

- Exposure: Photograph a test target with a series of patterns of varying spatial frequencies (e.g., a sine wave or bar target) using a high-resolution lens.
- Development: Process the film in the test developer under controlled conditions.
- Analysis: Scan the resulting negative with a high-resolution microdensitometer and analyze the modulation of the patterns at each spatial frequency to generate the MTF curve.

[Click to download full resolution via product page](#)

Workflow for grain and sharpness analysis.

Performance Comparison

While a comprehensive, side-by-side quantitative comparison from a single study is not readily available in published literature, we can synthesize the expected outcomes based on the known properties of these developers. The following tables are illustrative of how such data would be presented.

Sensitometric Comparison (Illustrative)

Parameter	Kodak D-76 / Ilford ID-11	PMK	Expected Differences
Effective Film Speed	Full rated speed	Slight speed loss may be observed	D-76 is known for providing full emulsion speed. [9] [10]
Contrast Index (CI)	0.56 (typical)	0.50 (typical)	PMK's staining action can affect the measured CI.
D-min (Fog)	~0.10	~0.12	Pyro developers can sometimes exhibit slightly higher fog levels.

Image Structure Comparison (Illustrative)

Parameter	Kodak D-76 / Ilford ID-11	PMK	Expected Differences
RMS Granularity	Lower	Higher (silver grain)	D-76's solvent action reduces grain size. [11] PMK's stain masks the perception of grain, even if the underlying silver grain is larger. [13]
Acutance (MTF)	Good	Excellent	PMK is a high-acutance developer, enhanced by its tanning action which limits developer by-product migration.

Discussion and Recommendations

The choice between D-76/ID-11 and PMK depends on the specific requirements of the imaging task.

- Kodak D-76 / Ilford ID-11 are excellent general-purpose developers that provide a balance of fine grain, full film speed, and excellent tonal range. Their predictable and consistent performance makes them a reliable choice for a wide variety of applications where a neutral, faithful reproduction is desired.
- PMK is a more specialized tool for applications where maximum sharpness and enhanced highlight detail are paramount. The proportional stain it produces can be particularly beneficial for controlling high-contrast scenes and for creating negatives that are well-suited for certain alternative printing processes. However, the stain can complicate densitometry and may require adjustments in printing or scanning workflows.

For researchers and scientists, the choice of developer should be guided by the specific imaging parameters that are most critical to their work. If fine grain and accurate tonal reproduction are the primary goals, D-76/ID-11 is an excellent and well-characterized option. If the application demands the highest possible acutance and the ability to retain subtle highlight detail, the unique properties of PMK may offer a significant advantage, provided the effects of the stain are accounted for in the analysis.

Conclusion

Both Kodak D-76/Ilford ID-11 and PMK are exemplary Metol-based developers, each with a distinct set of performance characteristics. While D-76/ID-11 serves as a versatile and reliable benchmark, PMK offers unique advantages in terms of sharpness and highlight control through its staining and tanning properties. A thorough understanding of their chemical composition and performance, as evaluated through objective methods like sensitometry and image structure analysis, is crucial for selecting the optimal developer for any given scientific or research application.

References

- The Measurement of rms Granularity. (n.d.). Optica Publishing Group. Retrieved January 8, 2026, from [\[Link\]](#)

- BASIC SENSITOMETRY AND CHARACTERISTICS OF FILM. (n.d.). Kodak. Retrieved January 8, 2026, from [\[Link\]](#)
- Print Grain Index. (n.d.). Kodak. Retrieved January 8, 2026, from [\[Link\]](#)
- A Practical Guide To Film Characteristic Curves 2. (n.d.). Scribd. Retrieved January 8, 2026, from [\[Link\]](#)
- Basic Photographic Sensitometry Workbook. (n.d.). Kodak. Retrieved January 8, 2026, from [\[Link\]](#)
- Film Characteristic Curves. (n.d.). NDT Resource Center. Retrieved January 8, 2026, from [\[Link\]](#)
- Basic Sensitometry, Part 1: The H&D Curve. (2020, July 26). YouTube. Retrieved January 8, 2026, from [\[Link\]](#)
- Troop, B., & Anchell, S. (2019). The Film Developing Cookbook (2nd ed.). Routledge. Retrieved January 8, 2026, from [\[Link\]](#)
- Aerial Film Granularity and Its Influence on Visual Performance. (n.d.). ISPRS. Retrieved January 8, 2026, from [\[Link\]](#)
- Vitale, T. (2009). Film Grain, Resolution and Fundamental Film Particles. Conservation OnLine. Retrieved January 8, 2026, from [\[Link\]](#)
- ISO 10505:2009 Photography — Root mean square granularity of photographic films — Method of measurement. (2009, May 5). The Bahamas Bureau of Standards and Quality (BBSQ). Retrieved January 8, 2026, from [\[Link\]](#)
- Troop, B., & Anchell, S. (n.d.). The Film Developing Cookbook. Barnes & Noble. Retrieved January 8, 2026, from [\[Link\]](#)
- The Film Developing Cookbook. (n.d.). Dublin University Photography Association. Retrieved January 8, 2026, from [\[Link\]](#)
- Superadditive developer. (n.d.). Wikipedia. Retrieved January 8, 2026, from [\[Link\]](#)

- The Film Developing Cookbook 2nd Ed. (n.d.). Scribd. Retrieved January 8, 2026, from [\[Link\]](#)
- Anchell, S. G. (n.d.). The Film Developing Cookbook. ThriftBooks. Retrieved January 8, 2026, from [\[Link\]](#)
- Sensitometry. (n.d.). Wikipedia. Retrieved January 8, 2026, from [\[Link\]](#)
- Superadditivity in developers - and beyond | Page 2. (2007, April 29). Photrio.com Photography Forums. Retrieved January 8, 2026, from [\[Link\]](#)
- MF: PMK/Pyrocat-HD versus Kodak76/ID-11. (2004, August 15). Photrio.com Photography Forums. Retrieved January 8, 2026, from [\[Link\]](#)
- Developer dilution and grain?. (2005, October 12). Photrio.com Photography Forums. Retrieved January 8, 2026, from [\[Link\]](#)
- Fine Grain and High Acutance Developer. (2009, May 15). photo.net. Retrieved January 8, 2026, from [\[Link\]](#)
- study. (n.d.). Bernhard-W-Schmidt - Street Photography. Retrieved January 8, 2026, from [\[Link\]](#)
- KODAK Developer D-76. (n.d.). Kodak Alaris. Retrieved January 8, 2026, from [\[Link\]](#)
- Metol / HQ ratio. (2017, January 26). Photrio.com Photography Forums. Retrieved January 8, 2026, from [\[Link\]](#)
- Choose Your Film Developer. (2019, July 12). Parallax Photographic Coop. Retrieved January 8, 2026, from [\[Link\]](#)
- How to Use the Zone System by Ansel Adams. (n.d.). Kim Hildebrand Photography. Retrieved January 8, 2026, from [\[Link\]](#)
- acutance vs grain, I don't understand. (2008, April 10). Photrio.com Photography Forums. Retrieved January 8, 2026, from [\[Link\]](#)

- Ansel Adams: Technique & Working Methods. (2014, March 17). YouTube. Retrieved January 8, 2026, from [\[Link\]](#)
- The Chemical Analysis of Hydroquinone, Metol, and Bromide in a Photographic Developer. (n.d.). R Discovery. Retrieved January 8, 2026, from [\[Link\]](#)
- Quantitative Analysis of Phenidone and Derivatives in Photographic Developing Solutions. (1977, May 19). RIT Digital Institutional Repository. Retrieved January 8, 2026, from [\[Link\]](#)
- PMK -- Pyro-Metol-Kodalk -- Black and White Film Developer Review and Analysis. (2024, December 16). YouTube. Retrieved January 8, 2026, from [\[Link\]](#)
- Tested black and white film developing charts by Christopher Crawford. (n.d.). Christopher Crawford Photography. Retrieved January 8, 2026, from [\[Link\]](#)
- Understanding & Using Ansel Adam's Zone System. (2011, August 14). Reddit. Retrieved January 8, 2026, from [\[Link\]](#)
- Ansel Adams' Forgotten Process for Photography Perfection. (2025, November 23). YouTube. Retrieved January 8, 2026, from [\[Link\]](#)
- Ansel Adams' Zone System - Darling or Dinosaur?. (2016, May 19). Alan Ross Photography. Retrieved January 8, 2026, from [\[Link\]](#)
- Developer comparison: D-23 VS PMK | Page 2. (2025, May 28). Photrio.com Photography Forums. Retrieved January 8, 2026, from [\[Link\]](#)
- Developer comparison: D-23 VS PMK | Page 3. (2025, May 27). Photrio.com Photography Forums. Retrieved January 8, 2026, from [\[Link\]](#)
- Developer Review Blog No. 25 – PMK Pyro. (2022, January 24). alex luyckx. Retrieved January 8, 2026, from [\[Link\]](#)
- Developer Review Blog No. 01 – Kodak D-76. (2020, January 20). alex luyckx. Retrieved January 8, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. kodak.com [kodak.com]
- 2. Nondestructive Evaluation Techniques : Radiography [nde-ed.org]
- 3. isprs.org [isprs.org]
- 4. youtube.com [youtube.com]
- 5. Superadditive developer - Wikipedia [en.wikipedia.org]
- 6. Superadditivity in developers - and beyond | Page 2 | Photrio.com Photography Forums [photrio.com]
- 7. routledge.com [routledge.com]
- 8. business.kodakmoments.com [business.kodakmoments.com]
- 9. crawfordphotoschool.com [crawfordphotoschool.com]
- 10. Developer dilution and grain? | Photrio.com Photography Forums [photrio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. Developer comparison: D-23 VS PMK | Page 2 | Photrio.com Photography Forums [photrio.com]
- 14. kodak.com [kodak.com]
- 15. filmcolors.org [filmcolors.org]
- 16. The Measurement of rms Granularity [opg.optica.org]
- 17. Choose Your Film Developer - Parallax Photographic Coop [parallaxphotographic.coop]
- To cite this document: BenchChem. [A Comparative Performance Review of Commercial Metol-Based Developer Formulas]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8560559#performance-review-of-commercial-metol-based-developer-formulas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com